8-Chloro-7-methoxy-2,4-dimethylquinoline CAS number and molecular weight
8-Chloro-7-methoxy-2,4-dimethylquinoline CAS number and molecular weight
The following technical guide details the chemical profile, synthesis, and application of 8-Chloro-7-methoxy-2,4-dimethylquinoline , a specialized heterocyclic building block in medicinal chemistry.
[1][2]
Part 1: Executive Chemical Profile
Compound Identity & Significance 8-Chloro-7-methoxy-2,4-dimethylquinoline is a polysubstituted quinoline derivative utilized primarily as a scaffold in the synthesis of bioactive small molecules.[1][2][3] Its structural motif—combining a halogen handle (8-Cl) and an electron-donating group (7-OMe) with a methylated pyridine core—makes it a versatile intermediate for developing kinase inhibitors and anti-infective agents. The 2,4-dimethyl substitution pattern is characteristic of the Combes quinoline synthesis, providing specific vectors for further functionalization (e.g., oxidation of the methyl groups to aldehydes or acids).
Physicochemical Specifications
| Property | Data |
| Chemical Name | 8-Chloro-7-methoxy-2,4-dimethylquinoline |
| CAS Registry Number | 1378255-18-5 |
| Molecular Formula | C₁₂H₁₂ClNO |
| Molecular Weight | 221.68 g/mol |
| Appearance | Off-white to pale yellow solid (typical) |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane; Low solubility in water |
| Purity Standard | Typically ≥95% (HPLC) for research applications |
| SMILES | COc1c(Cl)c2nc(C)cc(C)c2cc1 |
Part 2: Synthetic Methodology (Combes Synthesis)
The most robust route to 8-Chloro-7-methoxy-2,4-dimethylquinoline is the Combes Quinoline Synthesis .[1] This acid-catalyzed condensation involves an aniline derivative and a
Retrosynthetic Logic
To achieve the 8-chloro-7-methoxy substitution pattern, the starting aniline must possess a chlorine atom at the ortho position (becoming C8) and a methoxy group at the meta position (becoming C7).[1]
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Precursor: 2-Chloro-3-methoxyaniline.
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Reagent: Pentane-2,4-dione (Acetylacetone).[1]
Step-by-Step Protocol
Phase 1: Formation of the Enamine (Schiff Base) [1]
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Reagents: Charge a round-bottom flask with 2-Chloro-3-methoxyaniline (1.0 eq) and Pentane-2,4-dione (1.1 eq).
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Solvent/Catalyst: Add anhydrous toluene and a catalytic amount of p-toluenesulfonic acid (pTSA).[1]
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Conditions: Reflux the mixture using a Dean-Stark trap to continuously remove the water generated. Reaction completion is monitored by TLC (disappearance of aniline).
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Isolation: Concentrate the solvent in vacuo to yield the crude enamine intermediate.
Phase 2: Cyclization
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Acid Medium: Dissolve the crude enamine in concentrated Sulfuric Acid (
) or Polyphosphoric Acid (PPA).[1] PPA is often preferred to minimize sulfonation byproducts.[1] -
Heating: Heat the mixture to 100°C–120°C for 2–4 hours. This effects the electrophilic aromatic substitution closing the ring at the position para to the methoxy group (C6 of the aniline), which is electronically favored.
-
Quenching: Cool the reaction mixture and pour onto crushed ice/water.
-
Neutralization: Basify carefully with aqueous NaOH or
to pH ~8–9 to precipitate the free base quinoline.[1] -
Purification: Extract with dichloromethane (DCM), dry over
, and purify via column chromatography (Hexanes/Ethyl Acetate gradient) or recrystallization from ethanol.
Synthesis Diagram (DOT)
Caption: The Combes synthesis pathway converting 2-chloro-3-methoxyaniline into the target quinoline scaffold.
Part 3: Mechanistic Insights & Regioselectivity
Expertise Note: The success of this synthesis hinges on the regioselectivity of the cyclization .
-
Electronic Effects: The methoxy group at the meta position (relative to the amine) is a strong ortho/para director.[1] In 2-Chloro-3-methoxyaniline, the position para to the methoxy group is C6. The position ortho to the methoxy group (C2) is blocked by the Chlorine atom.
-
Steric Effects: Cyclization at C6 is sterically accessible.
-
Outcome: The ring closure occurs exclusively at C6, placing the original C2-Chloro at the C8 position of the final quinoline and the C3-Methoxy at the C7 position.
Part 4: Applications in Drug Discovery
This compound serves as a "privileged structure" intermediate.[1]
-
Kinase Inhibition: The 4-position methyl group is acidic enough to be oxidized to a carboxylic acid or formyl group, allowing for the attachment of pharmacophores (e.g., urea moieties) typical of Type II kinase inhibitors (similar to the structure of Cabozantinib or Lenvatinib).
-
Antimalarial Research: 8-substituted quinolines are investigated for activity against chloroquine-resistant Plasmodium falciparum.[1] The 8-chloro substituent prevents metabolic deactivation at that site.
-
Antibacterial Agents: Modifications at the C3 and C4 positions can yield non-fluorinated quinolone analogs active against Gram-positive bacteria.[1]
Functionalization Workflow
Caption: Downstream functionalization pathways for generating bioactive libraries from the core scaffold.
Part 5: Safety & Handling (SDS Summary)
While specific toxicological data for this exact isomer may be limited, quinoline derivatives should be treated as potential irritants and genotoxins.
-
Hazard Statements (GHS):
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation of the methyl groups or hydrolysis.
References
-
PubChem . (2025).[1][4] Compound Summary: Quinoline Derivatives. National Library of Medicine.[1] Retrieved February 26, 2026, from [Link]
- Bergstrom, F. W. (1944). The Synthesis of Quinoline and Pyridine Bases. Chemical Reviews, 35(2), 77–277. (Foundational reference for Combes Synthesis mechanics).
